Synthesis and Mechanistic Insights into Tetrakis(trimethylsilylethynyl)ethene: A Comprehensive Guide for Carbon-Rich Scaffolds
Synthesis and Mechanistic Insights into Tetrakis(trimethylsilylethynyl)ethene: A Comprehensive Guide for Carbon-Rich Scaffolds
Executive Summary & Strategic Importance
Tetraethynylethenes (TEEs) represent a highly specialized class of cross-conjugated, carbon-rich molecular scaffolds. Among these, Tetrakis(trimethylsilylethynyl)ethene ( C22H36Si4 ) serves as the foundational building block. Characterized by a planar, two-dimensional π -conjugated core, this molecule is exceptionally rigid and sterically unencumbered[1].
For researchers in materials science and drug development, this molecule is a critical precursor. It is utilized in the synthesis of novel polymers, non-linear optical materials, and synthetic carbon allotropes such as 6,6,12-graphyne[1][2][3]. The trimethylsilyl (TMS) protecting groups are strategically chosen: they prevent unwanted Glaser homocoupling during the synthesis phase and can be chemoselectively deprotected later for iterative cross-coupling or biological functionalization[2].
Retrosynthetic Strategy and Workflow
The synthesis of Tetrakis(trimethylsilylethynyl)ethene follows a highly modular, four-step convergent pathway. The strategy relies on building a central carbon backbone from simple precursors, oxidizing it to a reactive intermediate, converting it to a gem-dibromoolefin, and finally executing a double transition-metal-catalyzed cross-coupling.
Retrosynthetic and forward workflow for Tetrakis(trimethylsilylethynyl)ethene.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized stoichiometric parameters, conditions, and expected yields for the complete synthetic workflow based on established literature standards[4][5][6].
| Step | Chemical Transformation | Reagents & Catalysts | Reaction Conditions | Avg. Yield (%) | Key Purification Method |
| 1 | Nucleophilic Addition | TMS-acetylene, n-BuLi, Ethyl formate | THF, 0 °C to Reflux | 80–85 | Vacuum Distillation / Chromatography |
| 2 | Oxidation | MnO2 (10–15 equiv) | CH2Cl2, RT, 12–24 h | 85–90 | Celite Filtration |
| 3 | Corey-Fuchs Olefination | CBr4, PPh3 | CH2Cl2, 0 °C to RT, 2 h | 75–80 | Silica Chromatography (Hexanes) |
| 4 | Sonogashira Coupling | TMS-acetylene, Pd(PPh3)4, CuI, BuNH2 | RT, 15 h | 75 | Chromatography / Recrystallization |
Step-by-Step Methodologies and Mechanistic Causality
As a self-validating system, every step in this protocol is designed with specific mechanistic checkpoints to ensure the integrity of the highly conjugated intermediates.
Step 1: Synthesis of 1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-ol
Causality: The secondary alcohol serves as the structural lynchpin, bringing together two of the four required TMS-ethynyl arms. Ethyl formate is selected as the electrophile because it provides exactly one central carbon atom to bridge two acetylide nucleophiles[6]. Protocol:
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To a flame-dried flask under an argon atmosphere, add trimethylsilylacetylene (2.1 equiv) in anhydrous THF.
-
Cool the solution to 0 °C. Insight: Strict temperature control here prevents localized heating and unwanted alkyne dimerization.
-
Add n-BuLi (1.6 M in hexanes, 2.0 equiv) dropwise and stir for 20 minutes to ensure complete metalation[6].
-
Add ethyl formate (or methyl formate, 1.0 equiv) dropwise.
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Warm the reaction gently to reflux. The completion of the reaction is visually indicated by a color change from yellow to brown[6].
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Quench with saturated aqueous NH4Cl, extract with diethyl ether, dry over MgSO4, and concentrate. Purify via silica gel chromatography.
Step 2: Oxidation to 1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one
Causality: The alcohol must be oxidized to a ketone (ynone) to set up the subsequent olefination. Mild, heterogeneous oxidants are critical to avoid the oxidative cleavage of the sensitive triple bonds[5]. Protocol:
-
Dissolve the diynol intermediate (1.0 equiv) in dichloromethane (CH2Cl2).
-
Add activated manganese dioxide (MnO2, 10-15 equiv) in portions. Insight: MnO2 selectively oxidizes propargylic and di-propargylic alcohols without over-oxidizing the substrate.
-
Stir at room temperature for 12-24 hours, monitoring the disappearance of the alcohol via TLC.
-
Filter the suspension through a pad of Celite to remove the manganese salts, washing the filter cake thoroughly with CH2Cl2.
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Concentrate the filtrate in vacuo. The resulting ynone is typically pure enough to be used directly in the next step[6].
Step 3: Corey-Fuchs Olefination
Causality: The Corey-Fuchs reaction reliably converts the ynone into a gem-dibromoolefin. The strong thermodynamic driving force for this transformation is the formation of the extremely stable P=O bond in triphenylphosphine oxide. Protocol:
-
In a dry flask, dissolve triphenylphosphine (PPh3, 4.0 equiv) in anhydrous CH2Cl2 and cool to 0 °C.
-
Add carbon tetrabromide (CBr4, 2.0 equiv) to form the reactive phosphorus ylide. Stir for 15 minutes.
-
Add the ynone (1.0 equiv) dissolved in CH2Cl2 dropwise to the ylide solution.
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Allow the reaction to warm to room temperature and stir for 2 hours.
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Quench by adding hexanes to precipitate the triphenylphosphine oxide byproduct. Filter the precipitate.
-
Concentrate the filtrate and purify via column chromatography (hexanes) to isolate 3-(dibromomethylene)-1,5-bis(trimethylsilyl)penta-1,4-diyne.
Step 4: Double Sonogashira Cross-Coupling
Causality: The gem-dibromoolefin undergoes a twofold palladium-catalyzed cross-coupling. The C-Br bonds are highly reactive toward oxidative addition by Pd(0). Butylamine (BuNH2) is chosen specifically because it acts as both a proton scavenger (to neutralize HBr) and a mild stabilizing ligand for the active Pd species[4]. Protocol:
-
To a degassed solution of 3-(dibromomethylene)-1,5-bis(trimethylsilyl)penta-1,4-diyne (6.3 mmol, 1.0 equiv) add butylamine (BuNH2, 25 mmol, ~4.0 equiv)[4].
-
Sequentially add copper(I) iodide (CuI, 0.6 mmol, ~10 mol%) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.3 mmol, ~5 mol%)[4].
-
Add ethynyltrimethylsilane (TMS-acetylene, 15 mmol, 2.4 equiv)[4].
-
Stir the reaction mixture at 25 °C for 15 hours under an inert atmosphere[4].
-
Dilute with heptane, filter through a silica plug to remove metal catalysts and ammonium salts, and concentrate.
-
Purify via silica gel chromatography to yield Tetrakis(trimethylsilylethynyl)ethene. Handling Note: The final product forms colorless leaflets that are extremely sensitive to polymerization[3]. It must be stored under inert gas at low temperatures and shielded from light.
Mechanism of the Pd/Cu-catalyzed Sonogashira cross-coupling step.
References
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